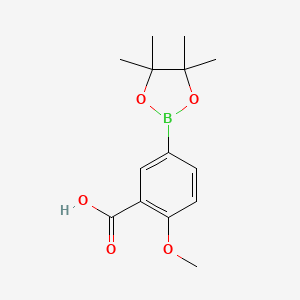3-Carboxy-4-methoxyphenylboronic acid pinacol ester
CAS No.: 2121512-71-6
Cat. No.: VC11683158
Molecular Formula: C14H19BO5
Molecular Weight: 278.11 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 2121512-71-6 |
|---|---|
| Molecular Formula | C14H19BO5 |
| Molecular Weight | 278.11 g/mol |
| IUPAC Name | 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
| Standard InChI | InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(18-5)10(8-9)12(16)17/h6-8H,1-5H3,(H,16,17) |
| Standard InChI Key | AUTLQVCGKZQPPZ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)O |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)O |
Chemical Identity and Structural Features
Molecular and Structural Characteristics
3-Carboxy-4-methoxyphenylboronic acid pinacol ester belongs to the class of arylboronic esters, which are widely employed in Suzuki-Miyaura cross-coupling reactions. The compound’s IUPAC name, 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, reflects its pinacol-protected boronic acid group and substituted aromatic ring. Key structural attributes include:
-
Boronic ester moiety: The pinacol (2,3-dimethyl-2,3-butanediol) group stabilizes the boronic acid, preventing undesired protodeboronation or oxidation .
-
Carboxylic acid substituent: Enhances solubility in polar solvents and facilitates further functionalization via esterification or amidation.
-
Methoxy group: Electron-donating effects modulate the aromatic ring’s electronic properties, influencing reactivity in coupling reactions .
Table 1: Molecular Data for 3-Carboxy-4-methoxyphenylboronic Acid Pinacol Ester
| Property | Value |
|---|---|
| CAS No. | 2121512-71-6 |
| Molecular Formula | |
| Molecular Weight | 278.11 g/mol |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)C(=O)O |
| InChI Key | AUTLQVCGKZQPPZ-UHFFFAOYSA-N |
Synthesis and Manufacturing
General Synthetic Routes
The synthesis of boronic acid pinacol esters typically involves two primary steps: (1) generation of the arylboronic acid and (2) esterification with pinacol. For 3-carboxy-4-methoxyphenylboronic acid pinacol ester, the process is adapted from methodologies used for analogous compounds :
-
Grignard Reagent Formation:
-
Boronic Acid Formation:
-
Pinacol Esterification:
Table 2: Key Reaction Conditions for Pinacol Ester Synthesis
| Parameter | Optimal Condition |
|---|---|
| Temperature | Reflux (≈110°C) |
| Solvent | Toluene |
| Catalyst | None (thermal conditions) |
| Yield | 70–85% (depending on purity) |
Applications in Organic Synthesis
Role in Suzuki-Miyaura Cross-Coupling
This compound is pivotal in synthesizing biaryl structures, such as the retinoid adapalene (used in acne treatment) . The Suzuki-Miyaura reaction couples the boronic ester with aryl halides (e.g., methyl 6-bromo-2-naphthoate) under palladium catalysis:
-
Advantages:
Pharmaceutical Intermediates
Adapalene synthesis exemplifies its utility:
-
Coupling of 3-carboxy-4-methoxyphenylboronic acid pinacol ester with methyl 6-bromo-2-naphthoate yields the biaryl intermediate.
| Condition | Effect |
|---|---|
| Ambient humidity | Gradual hydrolysis (5–10%/day) |
| Dry inert atmosphere | Stable for months |
Comparative Analysis with Analogous Compounds
Fluorinated and Hydroxylated Derivatives
-
3-Carboxy-4-fluorobenzeneboronic acid pinacol ester (CAS 882679-10-9):
-
3-Hydroxy-4-methoxyphenylboronic acid pinacol ester (CAS 269410-23-3):
Future Perspectives
Industrial Scalability
Efforts to reduce reliance on expensive reagents (e.g., bis(pinacolato)diboron) could enhance cost-effectiveness.
Expanding Synthetic Utility
Exploration of nickel-catalyzed couplings or photoredox applications may unlock new reactivities.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume